molecular formula C16H14N4O2 B5266617 N-(4-hydroxy-3-methylphenyl)-4-(1,2,4-triazol-4-yl)benzamide

N-(4-hydroxy-3-methylphenyl)-4-(1,2,4-triazol-4-yl)benzamide

Cat. No.: B5266617
M. Wt: 294.31 g/mol
InChI Key: VUNRPLPFDNFZEI-UHFFFAOYSA-N
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Description

N-(4-hydroxy-3-methylphenyl)-4-(1,2,4-triazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide group, a triazole ring, and a hydroxy-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxy-3-methylphenyl)-4-(1,2,4-triazol-4-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: This can be achieved by reacting 4-(1,2,4-triazol-4-yl)benzoic acid with an appropriate amine, such as 4-hydroxy-3-methylaniline, under conditions that facilitate amide bond formation. Common reagents for this step include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Purification: The crude product is typically purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the synthetic route described above. This would require optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-3-methylphenyl)-4-(1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where a nucleophile replaces one of the hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of an amine

    Substitution: Formation of substituted triazole derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-hydroxy-3-methylphenyl)-4-(1,2,4-triazol-4-yl)benzamide would depend on its specific application. For example, if it is used as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential cellular processes. The molecular targets and pathways involved would vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-hydroxyphenyl)-4-(1,2,4-triazol-4-yl)benzamide
  • N-(3-methylphenyl)-4-(1,2,4-triazol-4-yl)benzamide
  • N-(4-hydroxy-3-methylphenyl)-4-(1,2,4-triazol-4-yl)benzoic acid

Uniqueness

N-(4-hydroxy-3-methylphenyl)-4-(1,2,4-triazol-4-yl)benzamide is unique due to the presence of both a hydroxy-methylphenyl group and a triazole ring, which may confer specific chemical and biological properties not found in similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.

Properties

IUPAC Name

N-(4-hydroxy-3-methylphenyl)-4-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c1-11-8-13(4-7-15(11)21)19-16(22)12-2-5-14(6-3-12)20-9-17-18-10-20/h2-10,21H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUNRPLPFDNFZEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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